Budesonide

Übersicht

Beschreibung

It is primarily used as an anti-inflammatory medication for the treatment of various conditions such as asthma, chronic obstructive pulmonary disease (COPD), allergic rhinitis, nasal polyps, and inflammatory bowel diseases including Crohn’s disease and ulcerative colitis . Budesonide is available in multiple forms, including inhalers, nasal sprays, pills, and rectal forms .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of budesonide involves the reaction of 16α-hydroxy prednisolone with n-butyraldehyde in the presence of 1,4-dioxane as a solvent and perchloric acid as a catalyst. This reaction results in a mixture of two epimers, which are then separated and purified . The reaction is typically carried out at a temperature range of 0–5°C .

Industrial Production Methods: A continuous flow process has been developed for the industrial production of this compound. This method optimizes various parameters such as flow rate, temperature, residence time, and solution volumes to achieve the desired molar ratio of epimers. This process is cost-effective and can be readily scaled up for industrial production .

Analyse Chemischer Reaktionen

Types of Reactions: Budesonide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Wissenschaftliche Forschungsanwendungen

Gastrointestinal Disorders

Ulcerative Colitis and Crohn's Disease

Budesonide is extensively studied for its role in managing ulcerative colitis (UC) and Crohn's disease (CD). Its unique formulation allows for targeted delivery to the intestine, minimizing systemic side effects associated with traditional corticosteroids.

- Efficacy in Ulcerative Colitis : A phase III study demonstrated that this compound MMX (9 mg) significantly improved combined clinical and endoscopic remission rates compared to placebo (17.4% vs. 4.5%; p=0.0047) in patients with mild-to-moderate UC . Additionally, a one-year study indicated that low-dose this compound (4.5 mg/day) maintained clinical remission in 61.4% of patients with collagenous colitis, compared to only 16.7% in the placebo group (p<0.001) .

- Comparative Studies : this compound has been shown to be effective for inducing remission in mild-to-moderate CD, particularly for patients with distal ileum involvement. In a meta-analysis, this compound was found to have a favorable safety profile compared to traditional systemic corticosteroids .

| Study Type | Condition | This compound Dose | Remission Rate (%) | Comparison Group |

|---|---|---|---|---|

| Phase III | Ulcerative Colitis | 9 mg | 17.4 | Placebo |

| One-Year Follow-Up | Collagenous Colitis | 4.5 mg/day | 61.4 | Placebo |

| Meta-Analysis | Crohn's Disease | Various | Varies | Systemic Corticosteroids |

Respiratory Disorders

Asthma and Chronic Obstructive Pulmonary Disease (COPD)

This compound is also widely utilized in inhaled formulations for asthma management and COPD treatment.

- Asthma Management : Inhaled this compound has been shown to effectively reduce asthma exacerbations and improve lung function over long-term use. Studies indicate that it is among the most effective treatments available for persistent asthma .

- COPD Treatment : this compound, when used in combination with long-acting beta-agonists, enhances lung function and decreases the frequency of exacerbations in COPD patients .

Other Applications

This compound is being investigated for additional uses beyond gastrointestinal and respiratory conditions:

- Allergic Rhinitis : Intranasal formulations of this compound are effective for treating allergic rhinitis, providing relief from nasal symptoms without significant systemic absorption .

- Potential Role in Cancer Therapy : Emerging research suggests that this compound may have applications in managing inflammation associated with certain cancers, although more studies are needed to establish its efficacy in this area.

Wirkmechanismus

Budesonide primarily acts as an agonist of glucocorticoid receptors. It controls the rate of protein synthesis, depresses the migration of polymorphonuclear leukocytes and fibroblasts, and reverses capillary permeability and lysosomal stabilization at the cellular level to prevent or control inflammation . These actions collectively contribute to its potent anti-inflammatory effects.

Vergleich Mit ähnlichen Verbindungen

Prednisolone: A corticosteroid with systemic effects, used for a wide range of inflammatory and autoimmune conditions.

Fluticasone: Another inhaled corticosteroid used for asthma and allergic rhinitis.

Beclomethasone: An inhaled corticosteroid with similar applications to budesonide.

Comparison:

This compound vs. Prednisolone: this compound has a more localized effect with fewer systemic side effects compared to prednisolone, which works throughout the entire body.

This compound vs. Fluticasone: Both are used for similar conditions, but this compound has a higher water solubility, leading to faster systemic uptake and shorter plasma peaks.

This compound vs. Beclomethasone: this compound has a unique mechanism involving reversible esterification to intracellular fatty acids, prolonging its airway efficacy.

This compound’s unique properties, such as its high water solubility and reversible esterification, make it a valuable corticosteroid with a wide range of applications and a favorable safety profile.

Biologische Aktivität

Budesonide is a synthetic glucocorticoid widely used for its anti-inflammatory properties, particularly in the treatment of respiratory and gastrointestinal conditions. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

This compound exerts its effects primarily through the following mechanisms:

- Glucocorticoid Receptor Activation : this compound binds with high affinity to the glucocorticoid receptor, leading to the modulation of gene expression associated with inflammation and immune response .

- Anti-inflammatory Effects : It inhibits the production of pro-inflammatory cytokines, chemokines, and adhesion molecules, thereby reducing inflammation in various tissues .

- Chemopreventive Properties : Research indicates that this compound may prevent the formation of lung adenomas and adenocarcinomas in experimental models, suggesting potential applications in cancer prevention .

Therapeutic Applications

This compound is utilized in various clinical settings, including:

- Asthma and Chronic Obstructive Pulmonary Disease (COPD) : Inhaled this compound is effective in managing asthma symptoms and improving lung function. A study demonstrated that inhaled this compound significantly improved peak expiratory flow rates (PEF) compared to placebo .

- Eosinophilic Esophagitis (EoE) : A phase 3 trial showed that this compound oral suspension (BOS) significantly improved histologic and symptomatic outcomes in patients with EoE compared to placebo. The stringent histologic response was achieved in 53.1% of BOS-treated patients versus 1.0% in the placebo group .

- Inflammatory Bowel Disease (IBD) : this compound is effective in treating Crohn's disease and ulcerative colitis. Clinical trials have shown that this compound capsules are more effective than placebo and mesalazine for inducing remission in Crohn's disease .

Table 1: Summary of Key Studies on this compound

Pharmacokinetics

This compound has a unique pharmacokinetic profile:

- Bioavailability : Approximately 11% due to extensive first-pass metabolism.

- Metabolism : Primarily metabolized by CYP3A4 to inactive metabolites, with negligible glucocorticoid activity compared to the parent compound .

- Elimination : About 60% is excreted in urine as metabolites, with no unchanged drug detected .

Safety Profile

This compound is generally well tolerated, with a lower incidence of systemic side effects compared to other corticosteroids like prednisolone. In clinical trials, adverse events were similar to those observed with placebo or mesalazine treatments, indicating a favorable safety profile for short-term use .

Eigenschaften

CAS-Nummer |

51333-22-3 |

|---|---|

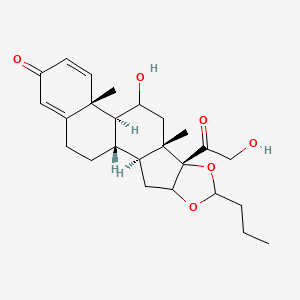

Molekularformel |

C25H34O6 |

Molekulargewicht |

430.5 g/mol |

IUPAC-Name |

(8S,9S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |

InChI |

InChI=1S/C25H34O6/c1-4-5-21-30-20-11-17-16-7-6-14-10-15(27)8-9-23(14,2)22(16)18(28)12-24(17,3)25(20,31-21)19(29)13-26/h8-10,16-18,20-22,26,28H,4-7,11-13H2,1-3H3/t16?,17?,18?,20?,21?,22?,23-,24-,25+/m0/s1 |

InChI-Schlüssel |

VOVIALXJUBGFJZ-PNYLKFOFSA-N |

SMILES |

CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C |

Isomerische SMILES |

CCCC1OC2CC3C4CCC5=CC(=O)C=C[C@@]5(C4C(C[C@@]3([C@@]2(O1)C(=O)CO)C)O)C |

Kanonische SMILES |

CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C |

Aussehen |

Solid powder |

Siedepunkt |

599.7 |

Color/Form |

Crystals |

melting_point |

221-232 °C (decomposes) |

Key on ui other cas no. |

51333-22-3 51372-29-3 |

Physikalische Beschreibung |

Solid |

Piktogramme |

Irritant; Health Hazard |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

Chemical stability: Stable under recommended storage conditions. |

Löslichkeit |

Practically insoluble in water Freely soluble in chloroform; sparingly soluble in ethanol, alcohol; practically insoluble in heptane |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Budesonide Budesonide, (R)-Isomer Budesonide, (S)-Isomer Horacort Pulmicort Rhinocort |

Dampfdruck |

8.81X10-15 mm Hg at 25 °C (est) |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of budesonide?

A1: this compound is a synthetic glucocorticoid that exerts its anti-inflammatory effects by binding to the glucocorticoid receptor in the cytoplasm. [] This complex then translocates to the nucleus and binds to specific DNA sequences, modulating gene transcription. [] This leads to the upregulation of anti-inflammatory proteins and downregulation of pro-inflammatory mediators like cytokines and chemokines. [, ]

Q2: How effective is this compound in inducing and maintaining remission in Crohn's disease?

A2: Studies show that while this compound is more effective than placebo or mesalamine for inducing remission in Crohn's disease, its efficacy is lower compared to conventional steroids, especially in patients with severe disease. [] Moreover, its ability to maintain remission in Crohn’s disease is not superior to placebo or weaning prednisolone. []

Q3: How does the route of administration affect the clinical efficacy of this compound in treating hay fever?

A3: Research indicates that the clinical efficacy of this compound in hay fever treatment is dependent on topical nasal application. [] While intranasal this compound effectively reduces nasal symptoms, oral this compound, even at doses yielding comparable plasma levels, does not show significant efficacy. []

Q4: Can this compound administered through inhalation for asthma treatment have beneficial effects on nasal allergic disease?

A4: Yes, studies show that inhaled this compound, even without direct nasal deposition, can reduce nasal eosinophilia, inflammatory markers like eosinophil cationic protein in nasal lavage fluid, and attenuate nasal symptoms during allergy season. [] This suggests a systemic anti-inflammatory effect of this compound even when administered through inhalation.

Q5: How does this compound compare to other treatment options for exercise-induced bronchoconstriction (EIB) in children with asthma?

A6: While all active treatments in a study on children with EIB were more effective than placebo, a combination of this compound and montelukast demonstrated superior efficacy compared to this compound alone or this compound plus formoterol. [] Montelukast alone also showed greater effectiveness than this compound alone or this compound plus formoterol. []

Q6: Is this compound effective in treating acute wheezing in infants?

A7: Research suggests that nebulized this compound is effective in treating acute wheezing and dyspnea in infants up to 24 months old. [] Infants treated with this compound showed faster clinical improvement and a shorter hospitalization period compared to those receiving ipratropium bromide. []

Q7: What are the potential adverse effects of long-term this compound maintenance therapy in microscopic colitis?

A11: A population-based study found that long-term this compound maintenance therapy in microscopic colitis appears to be generally well-tolerated. [] There was no significant difference in the incidence of osteopenia/osteoporosis, diabetes mellitus, hypertension, glaucoma, or cataracts between patients receiving this compound maintenance and those not receiving this compound. []

Q8: What formulations of this compound are available?

A12: this compound is available in various formulations, including pressurized metered-dose inhalers (pMDI), dry powder inhalers (DPI), nebulized suspensions, and oral capsules. [, , , ] The choice of formulation depends on the indication, patient preference, and desired site of action.

Q9: How does the systemic availability of this compound differ between different dry powder inhaler (DPI) devices?

A13: A study comparing this compound DPI-A and a redesigned DPI-B found that both devices demonstrated systemic absorption bioequivalence at equivalent doses. [] This suggests that the redesign of the DPI-B did not significantly affect the systemic availability of this compound.

Q10: What is the rationale for developing multistage nanodelivery vehicles for oral this compound delivery in IBD?

A14: Researchers are exploring multistage nanodelivery vehicles, such as this compound-loaded PLGA nanoparticles encapsulated within porous silicon microparticles, to overcome challenges associated with oral drug delivery in IBD. [] This approach aims to protect the drug from degradation in the stomach, enhance its delivery to the inflamed intestinal mucosa, and enable controlled release for improved therapeutic efficacy.

Q11: What are some areas of ongoing research on this compound?

A15: Ongoing research on this compound includes exploring new drug delivery systems for targeted therapy, understanding the role of histone deacetylases (HDACs) in mediating its effects in different cell types, and investigating its potential in treating a wider range of inflammatory conditions. [, ] Further research is also needed to establish the long-term safety and efficacy of this compound in various patient populations.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.